molecular formula C10H10N4O2S B1267473 3-amino-N-pyrimidin-2-ylbenzenesulfonamide CAS No. 7470-75-9

3-amino-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No. B1267473
CAS RN: 7470-75-9
M. Wt: 250.28 g/mol
InChI Key: ODWQKLIHSSJGEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-N-pyrimidin-2-ylbenzenesulfonamide derivatives involves condensation reactions, as demonstrated by Elangovan et al. (2021), who synthesized a novel compound via condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by FTIR, NMR, and UV-Visible spectroscopy (Elangovan et al., 2021). Similarly, Brzozowski and Sa̧czewski (2007) synthesized N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential anti-HIV activity (Brzozowski & Sa̧czewski, 2007).

Molecular Structure Analysis

The molecular structure of these compounds showcases conformational polymorphism, as revealed by the crystal and molecular structures of different forms of sulfapyridine, a related compound, analyzed through X-ray single crystal structure analysis (Bar & Bernstein, 1985).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including the regioselective synthesis of imidazo[1,2-a]pyrimidines from aminopyrimidines and arenesulfonamides, indicating their versatile chemical reactivity and potential for generating diverse chemical structures (Rozentsveig et al., 2014).

Physical Properties Analysis

The physical properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these compounds, can be predicted using computational tools, such as Swiss ADME, providing insights into their pharmacokinetic behaviors without detailed physical property analyses in the cited studies.

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their antimicrobial activities, have been explored, demonstrating their potential as bioactive compounds. Desai et al. (2016) synthesized derivatives displaying significant antimicrobial activity, highlighting their chemical efficacy against microbial strains (Desai, Makwana, & Senta, 2016).

Scientific Research Applications

Anti-HIV Activity

A series of derivatives of 3-amino-N-pyrimidin-2-ylbenzenesulfonamide have been synthesized and tested for potential anti-HIV activities. One specific derivative, N-[3-amino-3,4-dihydro-6-(tert-butyl)-4-oxothieno[2,3-e]pyrimidin-2-yl]-4-chloro-2-metcapto-5-methylbenzenesulfonamide, demonstrated notable anti-HIV-1 activity with minimal cytotoxic effects (Brzozowski & Sa̧czewski, 2007).

Antimicrobial Activity

The compound has been utilized in the synthesis of novel heterocyclic compounds with sulfamido moiety, showing significant antibacterial and antifungal activities. These compounds were synthesized through various reactions and tested for their effectiveness against different microbial strains (Nunna et al., 2014).

Antitumor Properties

Several studies have explored the antitumor properties of this compound derivatives. Some derivatives have shown high growth inhibitory activity against various cancer cell lines, such as prostate and lung cancer. For instance, certain compounds demonstrated potent antitumor activity, inducing cell cycle arrest and apoptosis in cancer cells through mechanisms like enhancing the expression of cell cycle inhibitors and activating caspase-3 dependent pathways (Fares et al., 2014).

Antiglaucoma Properties

Derivatives of this compound have been designed to inhibit carbonic anhydrase isozymes, which are involved in aqueous humor secretion within the eye. Some of these inhibitors have shown effective and prolonged intraocular pressure lowering when administered topically, suggesting their potential use in treating glaucoma (Casini et al., 2002).

Molecular Docking and Computational Studies

The compound has been used in molecular docking and computational studies to explore its interaction with biological targets. This includes studies on antimicrobial activity and the molecular docking of novel synthesized compounds, providing insights into their potential mechanisms of action and structure-activity relationships (Elangovan et al., 2021).

Safety and Hazards

The safety information available indicates that 3-amino-N-pyrimidin-2-ylbenzenesulfonamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-8-3-1-4-9(7-8)17(15,16)14-10-12-5-2-6-13-10/h1-7H,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWQKLIHSSJGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322944
Record name 3-Amino-N-2-pyrimidinylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7470-75-9
Record name NSC402437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-N-2-pyrimidinylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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